molecular formula C24H24N4O3 B11212566 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide

Cat. No.: B11212566
M. Wt: 416.5 g/mol
InChI Key: YGGSUWPLKOYWDQ-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core, a methoxybenzyl group, and a piperidinecarboxamide moiety, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can lead to the disruption of key cellular processes, such as cell division and signal transduction, ultimately resulting in the death of cancer cells or the inhibition of viral replication .

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C24H24N4O3/c1-30-19-10-4-2-7-16(19)13-25-24(29)17-8-6-12-28(14-17)23-22-21(26-15-27-23)18-9-3-5-11-20(18)31-22/h2-5,7,9-11,15,17H,6,8,12-14H2,1H3,(H,25,29)

InChI Key

YGGSUWPLKOYWDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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